3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid
CAS No.: 1889794-96-0
Cat. No.: VC2749444
Molecular Formula: C10H17F2NO2
Molecular Weight: 221.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1889794-96-0 |
|---|---|
| Molecular Formula | C10H17F2NO2 |
| Molecular Weight | 221.24 g/mol |
| IUPAC Name | 3-(4,4-difluoropiperidin-1-yl)-2,2-dimethylpropanoic acid |
| Standard InChI | InChI=1S/C10H17F2NO2/c1-9(2,8(14)15)7-13-5-3-10(11,12)4-6-13/h3-7H2,1-2H3,(H,14,15) |
| Standard InChI Key | VCVDAONUYWZJQL-UHFFFAOYSA-N |
| SMILES | CC(C)(CN1CCC(CC1)(F)F)C(=O)O |
| Canonical SMILES | CC(C)(CN1CCC(CC1)(F)F)C(=O)O |
Introduction
3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid is a complex organic compound with the CAS number 1889794-96-0 and the molecular formula C10H17F2NO2. It belongs to the category of piperidine derivatives, which are widely studied in medicinal chemistry and material science due to their unique structural characteristics and potential applications .
Key Features:
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Molecular Structure: The compound features a piperidine ring substituted with two fluorine atoms and a propionic acid moiety, enhancing its versatility for research and industrial purposes.
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Chemical Properties: The presence of fluorine atoms contributes to increased lipophilicity and potential interactions with biological targets, suggesting enhanced biological activity and stability.
Synthesis and Production
The synthesis of 3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid typically involves several key steps, which can be optimized using industrial methods to enhance yield and purity. Continuous flow reactors are often employed for large-scale production. The choice of solvents, temperatures, and reaction times significantly impacts the efficiency and outcome of the synthesis process.
Synthesis Steps:
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Starting Materials: The synthesis begins with readily available starting materials.
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Reaction Conditions: The choice of solvents and reaction conditions is crucial for optimizing yield and purity.
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Purification: Final purification steps ensure the compound meets required standards for research or industrial use.
Chemical Reactions and Mechanism of Action
3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid can undergo various chemical reactions, influenced by conditions such as temperature and solvent. The specific mechanism of action involves interactions with molecular targets like enzymes or receptors, where the fluorine substituents enhance binding affinity and selectivity.
Potential Reactions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Water, Heat | Various derivatives |
| Condensation | Organic Solvent, Catalyst | Coupled compounds |
| Substitution | Nucleophile, Solvent | Substituted derivatives |
Applications and Research Findings
This compound has diverse applications across several scientific fields, including medicinal chemistry and material science. Its unique structure makes it a subject of interest for studying biological activity and stability.
Applications:
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Medicinal Chemistry: Potential use in drug development due to enhanced biological activity.
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Material Science: Exploration of its properties for advanced materials.
Physicochemical Data:
| Property | Value |
|---|---|
| Molecular Formula | C10H17F2NO2 |
| Molar Mass | Approximately 219.22 g/mol |
| CAS Number | 1889794-96-0 |
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